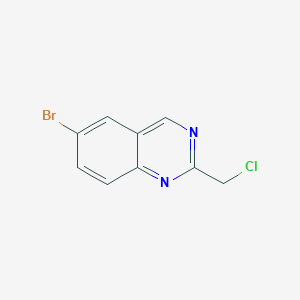

6-Bromo-2-(chloromethyl)quinazoline

Descripción general

Descripción

6-Bromo-2-(chloromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)quinazoline typically involves the bromination of 2-(chloromethyl)quinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of 2-(chloromethyl)quinazoline.

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action

Quinazoline derivatives, including 6-bromo-2-(chloromethyl)quinazoline, have garnered attention in anticancer research due to their ability to inhibit key signaling pathways associated with cancer progression. Specifically, these compounds often target the epidermal growth factor receptor (EGFR), a crucial player in cell proliferation and survival. The presence of halogen substituents, such as bromine and chlorine, at specific positions on the quinazoline ring enhances their biological activity by improving binding affinity to the receptor .

Case Studies

- Cytotoxic Evaluation : A study demonstrated that various derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compounds were synthesized and evaluated for their efficacy, showing promising results in inhibiting cell growth and inducing apoptosis .

- Molecular Docking Studies : Computational studies have been employed to assess the binding interactions between this compound and EGFR. These studies revealed that the compound binds effectively to the active site of EGFR, suggesting its potential as a targeted therapy for cancer treatment .

Antimicrobial Applications

Antibacterial and Antifungal Activities

Quinazoline derivatives have also been explored for their antimicrobial properties. Research indicates that this compound exhibits antibacterial activity against various gram-positive and gram-negative bacteria, as well as antifungal effects. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with DNA replication .

Case Studies

- Antibacterial Studies : A series of experiments evaluated the antibacterial efficacy of synthesized quinazoline derivatives, including this compound. Results indicated that these compounds were particularly effective against strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as novel antibacterial agents .

- Fungal Inhibition : Additional studies have reported that quinazoline derivatives can inhibit fungal growth, making them candidates for developing antifungal treatments. The structure-activity relationship studies highlighted that modifications on the quinazoline scaffold could enhance antifungal potency .

Synthetic Chemistry Applications

Versatile Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the synthesis of various derivatives with tailored biological activities. The compound can react with amines or thiols to produce new pharmacologically active molecules .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromo-4-chloroquinazoline | Lacks chloromethyl group | Known for strong EGFR inhibition |

| 6-Bromo-4-methylquinazoline | Contains a methyl group | Exhibits different biological activity profiles |

| 4-Chloro-2-(chloromethyl)quinazoline | Lacks bromine at position 6 | May show different reactivity patterns |

| 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | Contains trifluoromethyl group | Enhanced lipophilicity and potential for increased bioactivity |

This table illustrates how structural variations among quinazoline derivatives influence their chemical behavior and biological activity.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(chloromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromoquinazoline: Lacks the chloromethyl group but retains the bromine atom.

2-(Chloromethyl)quinazoline: Lacks the bromine atom but retains the chloromethyl group.

6-Bromo-2-(methylthio)quinazoline: Contains a methylthio group instead of a chloromethyl group

Uniqueness

6-Bromo-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .

Actividad Biológica

Overview

6-Bromo-2-(chloromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. The presence of both bromine and chloromethyl groups in its structure enhances its reactivity and potential therapeutic applications. This compound serves as an important intermediate in the synthesis of various biologically active molecules, making it a subject of interest in medicinal chemistry.

Target of Action : Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities such as:

- Analgesic

- Anti-inflammatory

- Anti-hypertensive

- Antibacterial

- Antidiabetic

- Anticancer

These compounds interact with multiple biological targets, leading to diverse molecular and cellular effects. They are known to influence various biochemical pathways, which can result in significant therapeutic outcomes.

This compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's interactions with enzymes and proteins suggest that it may function as an inhibitor or modulator in specific biochemical pathways .

Antimicrobial Activity

In studies evaluating antimicrobial properties, derivatives of quinazoline have demonstrated significant antibacterial and antifungal activities. For example, compounds synthesized from 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited potent inhibition against various bacterial strains comparable to standard drugs .

Anticancer Activity

Research has highlighted the anticancer potential of quinazoline derivatives. A study involving the synthesis and evaluation of quinazoline-pyrimidine hybrids revealed that these compounds could induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The most active derivative showed IC50 values significantly lower than those of established chemotherapeutics like Cisplatin .

Case Studies

- Cytotoxic Evaluation : A recent study assessed the antiproliferative effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain compounds led to significant cell cycle arrest in the S-phase and induced apoptosis in a dose-dependent manner .

- Molecular Docking Studies : Molecular docking analyses have been employed to understand the binding interactions between quinazoline derivatives and their biological targets, particularly focusing on their role as inhibitors of epidermal growth factor receptor (EGFR), which is critical in tumorigenesis .

Comparative Analysis

The unique combination of bromine and chloromethyl groups in this compound distinguishes it from other related compounds. Below is a comparative table illustrating its characteristics alongside similar compounds:

| Compound Name | Bromine | Chloromethyl | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | High | Significant |

| 6-Bromoquinazoline | Yes | No | Moderate | Moderate |

| 2-(Chloromethyl)quinazoline | No | Yes | Low | Low |

Propiedades

IUPAC Name |

6-bromo-2-(chloromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFPBMZVJYCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.